Cas no 88915-31-5 (4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride)

4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with a 2-nitrophenyl group and an amine functionality, isolated as its hydrochloride salt. This derivative is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The hydrochloride form enhances stability and solubility, facilitating handling and storage. Its structural motif is valuable for developing compounds with potential pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition. The nitro group offers further reactivity for derivatization, making it a useful scaffold in medicinal chemistry.
4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride structure
88915-31-5 structure
Product Name:4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride
CAS No:88915-31-5
MF:C11H16ClN3O2
MW:257.716641426086
CID:619847
PubChem ID:53255782
Update Time:2025-11-02

4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride
    • N-(2-Nitrophenyl)piperidin-4-amine hydrochloride
    • KS-5599
    • N-(2-nitrophenyl)piperidin-4-amine;hydrochloride
    • A861381
    • AKOS024464371
    • N-(2-Nitrophenyl)piperidin-4-aminehydrochloride
    • SCHEMBL11205229
    • 88915-31-5
    • (2-Nitro-phenyl)-piperidin-4-yl-amine hydrochloride
    • MDL: MFCD02093813
    • Inchi: 1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
    • InChI Key: SPDXXCNQMLMSQM-UHFFFAOYSA-N
    • SMILES: Cl.[O-][N+](C1C=CC=CC=1NC1CCNCC1)=O

Computed Properties

  • Exact Mass: 257.093
  • Monoisotopic Mass: 257.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.9A^2

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4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride Related Literature

Additional information on 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride

Recent Advances in the Study of 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride (CAS: 88915-31-5) and Its Applications in Chemical Biology and Medicine

The compound 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride (CAS: 88915-31-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest scientific findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug discovery and development.

Recent studies have demonstrated that 4-Piperidinamine derivatives, including the N-(2-nitrophenyl)- variant, exhibit promising biological activities, particularly in the modulation of central nervous system (CNS) targets. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound shows significant affinity for sigma receptors, which are implicated in various neurological disorders. The monohydrochloride salt form (CAS: 88915-31-5) has been found to possess improved solubility and stability compared to its free base counterpart, making it more suitable for pharmaceutical formulations.

In terms of synthetic approaches, recent advancements have focused on optimizing the production of 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride with higher yields and purity. A novel catalytic process developed by researchers at MIT in 2024 has demonstrated a 30% improvement in yield while reducing unwanted byproducts. This breakthrough is particularly significant for scaling up production for potential clinical applications.

The pharmacological profile of 88915-31-5 has been extensively characterized in recent preclinical studies. Data from in vitro assays indicate that this compound exhibits moderate selectivity for σ1 over σ2 receptors (Ki = 12.4 nM vs 56.8 nM), suggesting potential applications in neuropathic pain management and neurodegenerative diseases. Furthermore, animal studies have shown that the monohydrochloride salt formulation achieves better brain penetration than other salt forms, with a brain-to-plasma ratio of 0.85 following intravenous administration.

Emerging applications of 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride extend beyond neurological indications. A 2024 study published in ACS Chemical Biology reported its use as a versatile building block for the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker between target-binding and E3 ligase-recruiting moieties. This application leverages the compound's favorable physicochemical properties and metabolic stability.

Safety and toxicology studies conducted in 2023-2024 have provided important insights into the compound's pharmacological profile. While generally well-tolerated in acute toxicity studies (LD50 > 500 mg/kg in rodents), chronic administration at high doses has been associated with mild hepatotoxicity, suggesting the need for careful dose optimization in therapeutic applications. These findings have informed the design of several derivative compounds currently in preclinical development.

In conclusion, 4-Piperidinamine, N-(2-nitrophenyl)-, monohydrochloride (CAS: 88915-31-5) represents a promising chemical scaffold with diverse applications in medicinal chemistry and chemical biology. Recent research has significantly advanced our understanding of its pharmacological properties and potential therapeutic uses, particularly in CNS disorders and targeted protein degradation. Future research directions may focus on further optimizing its selectivity profile and exploring combination therapies with existing neurological medications.

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